molecular formula C5H5BrO B145496 2-Bromo-5-methylfuran CAS No. 123837-09-2

2-Bromo-5-methylfuran

Cat. No.: B145496
CAS No.: 123837-09-2
M. Wt: 161 g/mol
InChI Key: VWGRESZTMULPDE-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Chemistry and Brominated Derivatives

Furan is a heterocyclic aromatic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. ijabbr.comutripoli.edu.ly This structure is found in a wide array of biologically active natural products. researchgate.net The furan ring system is a common scaffold in medicinal chemistry and is present in numerous therapeutic agents. ijabbr.comutripoli.edu.lyresearchgate.net Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyresearchgate.netresearchgate.net The biological activity of furan compounds can be significantly altered by even minor changes in their substitution patterns. utripoli.edu.ly

In terms of reactivity, furan is more reactive than benzene (B151609) towards electrophilic substitution, which preferentially occurs at the 2- and 5-positions. ijabbr.com However, this high reactivity necessitates the use of mild reagents, as strong acids can lead to polymerization. ijabbr.com Halogenation of the furan ring is a key synthetic transformation. While furan reacts violently with bromine at room temperature to yield polyhalogenated products, the synthesis of monobrominated derivatives requires milder conditions. ijabbr.com Brominated furans are versatile intermediates in organic synthesis, allowing for the introduction of various functional groups through reactions such as cross-coupling and lithiation. lookchem.comresearcher.lifemdpi.com

Significance of 2-Bromo-5-methylfuran as a Research Target

This compound, with the chemical formula C₅H₅BrO, is a halogenated furan derivative that has garnered attention as a valuable building block in organic synthesis. lookchem.com Its structure, featuring a bromine atom at the 2-position and a methyl group at the 5-position of the furan ring, makes it a versatile intermediate. lookchem.com The presence of the bromine atom allows for a variety of chemical transformations, including substitution and lithiation reactions. lookchem.com

The primary significance of this compound in academic research lies in its utility as a precursor for more complex molecules. It is particularly noted for its role in the synthesis of trisubstituted furans. lookchem.comresearcher.life Through processes like halogen dance reactions, where the bromine atom migrates to a different position on the furan ring upon lithiation, researchers can create a variety of substitution patterns. researcher.lifeic.ac.uk This controlled functionalization is crucial for developing new compounds with specific properties.

In the pharmaceutical industry, this compound serves as a reagent for synthesizing quinuclidine-based ligands. lookchem.com These ligands are designed to act as muscarinic agonists, which have potential therapeutic applications. lookchem.com It is also employed as an intermediate in the production of agrochemicals. myskinrecipes.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₅H₅BrO
Molecular Weight 161.00 g/mol
CAS Number 123837-09-2
Boiling Point 133 °C
Flash Point 34 °C
Density 1.537 g/cm³

This data is compiled from multiple sources. lookchem.comalfa-chemistry.com

Scope and Organization of the Research Outline

This article provides a focused overview of this compound within the context of academic research. The first section offers a foundational understanding of furan chemistry and the role of brominated derivatives. The subsequent section details the specific importance of this compound as a synthetic intermediate and research tool. The information presented is based on published scientific literature and chemical data sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGRESZTMULPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348563
Record name 2-bromo-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123837-09-2
Record name 2-bromo-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 2 Bromo 5 Methylfuran

Electrophilic Aromatic Substitution Reactions on 2-Bromo-5-methylfuran

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. researchgate.netmasterorganicchemistry.com The furan (B31954) ring is inherently electron-rich due to the oxygen heteroatom, which enhances its reactivity towards electrophiles compared to benzene (B151609). pearson.comwikipedia.org

Reactivity of the Furan Ring in Brominated Systems

The furan nucleus is highly susceptible to electrophilic attack, often reacting vigorously with agents like bromine and chlorine at room temperature, which can lead to polyhalogenated products. pharmaguideline.com To achieve controlled monobromination, milder conditions are necessary. pharmaguideline.com For instance, bromination of furan with bromine in dimethylformamide (DMF) or dioxane at -5°C yields 2-bromofuran (B1272941). pharmaguideline.com

In the case of substituted furans, the existing groups direct the position of further substitution. For this compound, the methyl group at the 5-position is an electron-donating group, which activates the furan ring towards electrophilic attack and stabilizes the intermediate carbocation. Conversely, the bromine at the 2-position is an electron-withdrawing group. Electrophilic substitution reactions on 2-(furan-2-yl)naphtho[2,1-d] smolecule.comthiazole, for example, occur exclusively at the 5-position of the furan ring. researchgate.net In the monobromination of 3-methylfuran, the reaction yields a single product, 2-bromo-3-methylfuran, due to the directing effect of the methyl group and the stability of the resulting intermediate. askfilo.com

Nucleophilic Substitution Reactions

The bromine atom on the this compound ring is a leaving group that can be displaced by nucleophiles. Halofurans, in general, are more reactive towards nucleophiles than simple furans, and this reactivity is enhanced by the presence of electron-withdrawing groups. pharmaguideline.com

Halogenophilic Nucleophilic Substitution Pathways

A less common but significant pathway for nucleophilic substitution is the halogenophilic SN2X reaction. sci-hub.se In this mechanism, the nucleophile attacks the halogen atom (in this case, bromine) from the front, rather than the carbon atom in a traditional SN2 reaction. sci-hub.selibretexts.org This pathway is less sensitive to steric hindrance at the carbon atom. sci-hub.se While direct evidence for this pathway in this compound is not extensively documented in the provided results, it is a known reaction mode for other activated organic bromides. sci-hub.se For example, an enantioconvergent substitution of activated tertiary bromides by thiocarboxylates or azides has been shown to proceed via an SN2X pathway. sci-hub.se

Cross-Coupling Reactions Utilizing this compound as a Synthon

This compound serves as a key building block in a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals. smolecule.com These reactions are fundamental in the synthesis of more complex molecules. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. sigmaaldrich.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. tcichemicals.com While furan-2-ylboronic acid can be a challenging coupling partner, protocols have been developed for its efficient reaction with aryl halides. nih.gov For example, 5-methylfuran-2-yltrifluoroborate has been successfully coupled with 4-bromobenzonitrile (B114466) in excellent yield. nih.govacs.org However, the reaction with 4-chlorobenzonitrile (B146240) resulted in a more moderate yield. nih.govacs.org The choice of catalyst and ligands, such as those developed by Buchwald, is often crucial for the success of these reactions, especially with heteroaryl compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Furan Derivatives
Furan DerivativeCoupling PartnerCatalyst SystemProductYield
5-methylfuran-2-yltrifluoroborate4-bromobenzonitrilePd(OAc)₂ / RuPhos4-(5-methylfuran-2-yl)benzonitrileExcellent nih.govacs.org
5-methylfuran-2-yltrifluoroborate4-chlorobenzonitrilePd(OAc)₂ / RuPhos4-(5-methylfuran-2-yl)benzonitrileModerate nih.govacs.org
5-formylfuran-2-yltrifluoroborate4-bromobenzonitrilePd(OAc)₂ / RuPhos4-(5-formylfuran-2-yl)benzonitrile39% nih.govacs.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. u-tokyo.ac.jpresearchgate.net The Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net It is a powerful tool for creating C-C bonds and has been widely applied in the synthesis of complex molecules. smolecule.comresearchgate.netnih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgarkat-usa.org It was one of the first catalytic cross-coupling methods to be discovered. wikipedia.org While highly effective for aryl and vinyl halides, its application with alkyl halides can be more challenging. wikipedia.org The reaction conditions typically involve ethereal solvents like THF or diethyl ether. wikipedia.org Asymmetric versions of the Kumada coupling have been developed for specific substrates, such as α-bromoketones. mit.edu

Hiyama Coupling: This reaction couples an organosilane with an organic halide. wikipedia.org A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride (B91410) source, to facilitate transmetalation. wikipedia.org A modification, the Hiyama-Denmark coupling, can be performed without fluoride, making it compatible with silyl-protecting groups. organic-chemistry.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed methods for cross-coupling. ntu.edu.sg Copper catalysts can be used in various transformations, including the synthesis of highly substituted furans and other heterocycles. ntu.edu.sgorganic-chemistry.org For instance, copper-catalyzed Stille cross-coupling reactions of organostannanes with allylic bromides have been developed, offering an efficient palladium-free method. nih.gov Copper(I) bromide has also been used as a catalyst and bromine source in the synthesis of this compound from 5-methylfuran.

Functionalization of the Methyl Group in this compound Derivatives

The methyl group at the 5-position of the furan ring in this compound offers a site for various chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of more complex molecules.

One key functionalization pathway involves bromination of the methyl group. The synthesis of 2-bromo-5-(bromomethyl)furan (B1287147) is achieved through the reaction of this compound with a brominating agent. smolecule.com This transformation is significant as the resulting bromomethyl group is susceptible to nucleophilic substitution, opening avenues for introducing a wide range of functional groups. smolecule.com The dual bromination pattern, with bromine on both the furan ring and the methyl group, enhances the electrophilicity and reactivity of the compound. smolecule.com

The reactivity of the bromomethyl group in 2-bromo-5-(bromomethyl)furan allows for reactions with various nucleophiles. smolecule.com This includes reactions with amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds. smolecule.com Such substitution reactions are fundamental in building more elaborate molecular architectures from the relatively simple this compound starting material.

Furthermore, the bromine atom on the furan ring can be replaced by methyl and carboxyl groups through lithiation followed by treatment with iodomethane (B122720) or carbon dioxide, respectively. researchgate.net

The table below summarizes the functionalization of the methyl group in this compound derivatives.

Starting MaterialReagent(s)ProductReaction Type
This compoundBrominating agent2-Bromo-5-(bromomethyl)furanBromination
2-Bromo-5-(bromomethyl)furanNucleophiles (amines, thiols, alkoxides)Substituted furan derivativesNucleophilic Substitution
This compound1. Butyllithium2. Iodomethane2-Bromo-3,5-dimethylfuranLithiation/Alkylation
This compound1. Butyllithium2. Carbon dioxide3-Bromo-5-methyl-2-furoic acidLithiation/Carboxylation

Diels-Alder Reactions and Other Cycloaddition Pathways

The furan ring in this compound can act as a diene in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for the construction of bicyclic and polycyclic systems. The presence of the bromo and methyl substituents on the furan ring influences the reactivity and selectivity of these cycloadditions.

2-Methylfuran (B129897), a closely related compound, has been shown to react with various dienophiles. nih.govresearchgate.net For instance, its reaction with benzyne (B1209423) derivatives has been explored, demonstrating its capability to participate in cycloaddition reactions. nih.gov In the reaction of 2-methylfuran with 3-bromo-1-phenylprop-2-ynone, the cycloaddition is regioselective. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of such Diels-Alder reactions. researchgate.net

The intramolecular trapping of reactive intermediates like 1,2-cyclohexadiene by a pendent 2-methylfuran group showcases the utility of the furan moiety in constructing complex tetracyclic systems through [4+2]-cycloadditions. ualberta.ca These reactions often proceed with high regio- and diastereoselectivity. ualberta.ca Furthermore, nitrogen-substituted oxyallyl cations have been shown to undergo [4+2] cycloaddition reactions with 2-methylfuran, leading to adducts with specific stereochemistry. acs.org The presence of a lithium ion can positively influence the diastereo- and regioselectivities of these reactions. acs.org

The highly reactive ortho-SF5-benzyne intermediate can be trapped in situ by 2-methylfuran to form stable Diels-Alder adducts. nih.gov These adducts can then be subjected to further chemical transformations to synthesize novel naphthalene (B1677914) derivatives. nih.gov

The table below provides examples of Diels-Alder and other cycloaddition reactions involving furan derivatives.

DieneDienophile/Reactive IntermediateProduct Type
2-MethylfuranBenzyne derivativesBicyclic adducts
2-Methylfuran3-Bromo-1-phenylprop-2-ynoneRegioselective cycloadduct
Pendent 2-methylfuran1,2-Cyclohexadiene (intramolecular)Hetero-tetracycles
2-MethylfuranNitrogen-substituted oxyallyl cationBicyclic adducts
2-Methylfuranortho-SF5-BenzyneDiels-Alder adducts

Ring-Opening Reactions of Furan Derivatives

The furan ring, while aromatic, can undergo ring-opening reactions under various conditions, providing a pathway to acyclic compounds with diverse functionalities. These reactions are a key strategy in synthetic organic chemistry.

In some instances, the Diels-Alder adducts of furans can undergo subsequent ring-opening. For example, the cycloadduct formed from the reaction of a furan with an allenic ester can be treated with boron trifluoride to induce ring-opening of the ether bridge, ultimately forming a phenol (B47542) derivative. ualberta.ca

Acid-catalyzed ring-opening reactions of furan derivatives are also well-documented. bohrium.com For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes, synthesized from the alkylation of 2-methylfuran with 2-hydroxybenzylic alcohols, can be rearranged into benzo[b]furan derivatives upon treatment with an ethanolic HCl solution. bohrium.com This transformation involves an intramolecular attack following the opening of the furan ring. Similarly, intramolecular ring-opening and subsequent ring-closing reactions have been observed in 2-furfurylthieno[2,3-b]pyridines under acidic conditions. bohrium.com

The palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of allenes can lead to the formation of furan-2(5H)-one derivatives, which can be considered products of a formal ring-opening and rearrangement of a furan precursor. acs.org

The table below highlights different types of ring-opening reactions of furan derivatives.

Furan DerivativeReagent(s)/ConditionsProduct Type
Diels-Alder adduct of furan and allenic esterBoron trifluoridePhenol derivative
2-Hydroxyaryl(5-methylfur-2-yl)alkanesEthanolic HClBenzo[b]furan derivatives
2-Furfurylthieno[2,3-b]pyridinesAcidic conditionsRearranged heterocyclic products
2,3-Allenoic acids (with allenes)Pd(OAc)₂, LiBr·H₂O, BQ, HOAc4-(1'-Bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives

Applications of 2 Bromo 5 Methylfuran in Advanced Organic Synthesis

Building Block for Complex Molecules

The utility of 2-Bromo-5-methylfuran as a foundational component for constructing more elaborate molecular architectures is well-established. The bromine atom serves as a key functional handle, enabling the introduction of various substituents through powerful transition-metal-catalyzed cross-coupling reactions.

This compound is an ideal starting material for creating polysubstituted furan (B31954) rings, where multiple different chemical groups are attached to the central furan core. The bromine atom at the C2 position is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org

Key reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-furan with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.org The process involves an oxidative addition of the furan to a palladium(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org This method is highly versatile due to its tolerance of a wide range of functional groups. nih.gov

Heck Coupling: In this reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgfu-berlin.de This transformation is a powerful tool for creating furan derivatives with vinyl or substituted vinyl side chains. nih.gov The reaction typically proceeds with high stereoselectivity, yielding the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.gov It is an indispensable method for synthesizing aryl-alkyne structures, which are important intermediates in the production of natural products, pharmaceuticals, and conjugated materials. wikipedia.orgnih.gov

Through sequential application of these methods, chemists can strategically build up molecular complexity around the furan core, leading to highly functionalized and diverse derivatives. A close analogue, 2-bromo-5-ethylfuran, has been effectively used in palladium-catalyzed direct heteroarylations, highlighting the utility of this class of compounds in accessing biheteroaryl structures. researchgate.net

Beyond simple substitution, this compound serves as a crucial starting point for synthesizing larger, fused heterocyclic systems. These scaffolds are central to many biologically active molecules and functional materials.

A prime example is the synthesis of benzofurans, which are found in numerous natural products and pharmaceuticals. nih.gov One advanced strategy involves a domino reaction where a Sonogashira coupling of a compound like this compound with a terminal alkyne is followed by an intramolecular cyclization, directly yielding a 2,3-disubstituted benzo[b]furan. organic-chemistry.org Other innovative methods include ruthenium-catalyzed isomerization followed by ring-closing metathesis of appropriately substituted phenol (B47542) precursors to form the benzofuran (B130515) ring system. core.ac.uk The synthesis of such fused systems often relies on the strategic placement of reactive groups that can participate in ring-forming reactions. The bromo-group on this compound is an essential element in many of these synthetic designs. researchgate.net

Medicinal Chemistry Research and Drug Discovery

The furan nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds and approved drugs. chemicalbook.com Furan derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. chemicalbook.comprepchem.comorganic-chemistry.org

This compound is an attractive starting material for the design and synthesis of novel therapeutic agents. Its structure can be incorporated into a larger molecule to act as a central pharmacophore, which is the part of the molecule responsible for its biological activity. For instance, the synthesis of potent anti-tumor agents has been achieved based on furan-containing natural product consensus pharmacophores. nih.gov

The synthetic utility of the bromo-group is critical in this context. It allows medicinal chemists to readily create libraries of related compounds by coupling the furan core with various other chemical fragments using the cross-coupling reactions described previously. This approach was used to synthesize a series of thiazolo[4,5-b]pyridin-2-ones, which were then evaluated for antimicrobial activity. mdpi.com Similarly, studies on benzofuran derivatives have shown that the presence and position of bromo substituents can be critical for antibacterial activity, underscoring the importance of such halogenated intermediates in drug design. nih.gov

Once synthesized, derivatives originating from this compound undergo rigorous pharmacological testing to determine their biological effects. For example, a series of benzofuran derivatives bearing bromo-substituents were tested for their ability to inhibit the growth of various bacterial strains. nih.gov

In one study, compounds with two bromo-substituents, one on the benzofuran core and one on an attached phenyl ring, demonstrated excellent antibacterial activity against all tested strains. nih.gov Another investigation into novel thiazolo[4,5-b]pyridin-2-ones found that a specific derivative displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli. mdpi.com These investigations provide crucial structure-activity relationship (SAR) data, helping to refine the design of more potent and selective drug candidates.

Compound ClassTarget Organism/Cell LineKey FindingReference
Bromo-substituted BenzofuransVarious bacterial strainsCompounds with two bromo-substituents exhibited excellent antibacterial activity with MIC values of 29.76-31.96 mmol/L. nih.gov
Thiazolo[4,5-b]pyridin-2-onesP. aeruginosa, E. coliCompound 3g showed potent inhibitory effect with a MIC value of 0.21 μM. mdpi.com
Benzofuran-5-ol derivativesFungal species (e.g., C. krusei)Completely inhibited fungal growth at MIC levels of 1.6-12.5 μg/mL. nih.gov

Materials Science Applications

The application of this compound extends into the realm of materials science, particularly in the synthesis of functional organic materials. The combination of an aromatic furan ring and a reactive halogen atom makes it a suitable monomer for creating conjugated polymers.

Conjugated polymers, characterized by alternating single and multiple bonds, possess interesting electronic and optical properties, making them useful in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira coupling reaction is a cornerstone method for the synthesis of such polymers. wikipedia.orgresearchgate.net Through repeated Sonogashira cross-coupling reactions, monomers like this compound can be linked together to form long, conjugated polymer chains. The furan ring itself contributes to the electronic properties of the resulting material. While specific polymers derived exclusively from this compound are not widely documented, its structural motifs are integral to the design of advanced materials. The principles of palladium-catalyzed polymerization of halo-aromatic compounds are well-established, positioning this compound as a promising candidate for the development of new functional polymers.

Fuel Precursor Synthesis from Methylfuran Derivatives

The conversion of biomass-derived compounds into high-energy-density liquid fuels is a cornerstone of renewable energy research. Methylfuran derivatives, obtainable from the hemicellulose fraction of lignocellulosic biomass, have emerged as promising platform molecules for the synthesis of fuel precursors that can be upgraded to diesel and jet fuel range alkanes. researchgate.netlookchem.com The primary strategy involves increasing the carbon chain length of these furanic compounds through various C-C coupling reactions, followed by hydrodeoxygenation to remove oxygen atoms and produce a mixture of linear, branched, and cyclic alkanes. ethernet.edu.etgoogle.com

While extensive research has been conducted on the conversion of 2-methylfuran (B129897) (2-MF) into fuel precursors, there is a notable lack of available scientific literature detailing the specific application of this compound for this purpose. The presence of a bromine atom introduces complexities, as halogens are undesirable in fuels and would necessitate an additional dehalogenation step. Therefore, the focus of fuel precursor synthesis from methylfuran derivatives has been on non-halogenated counterparts like 2-methylfuran itself.

Research in this area has largely concentrated on the catalytic upgrading of 2-methylfuran through several key reaction pathways:

Hydroxyalkylation/Alkylation: This is a prominent method for increasing the molecular weight of 2-methylfuran. The reaction involves the acid-catalyzed condensation of 2-methylfuran with aldehydes or ketones, which can also be derived from biomass (e.g., furfural (B47365), 5-hydroxymethylfurfural). researchgate.netresearchgate.net The resulting products are larger molecules that serve as direct precursors to high-carbon fuels. For instance, the reaction of 2-methylfuran with furfural can produce C15 fuel precursors. ethernet.edu.et Subsequent hydrodeoxygenation of these precursors yields a mixture of alkanes suitable for jet fuel. ethernet.edu.et

Aldol (B89426) Condensation: Similar to hydroxyalkylation/alkylation, aldol condensation is another effective C-C bond-forming reaction. It is used to couple 2-methylfuran with other carbonyl compounds to synthesize larger molecules that fall within the diesel and jet fuel range. scribd.com

Hydrodeoxygenation (HDO): This is a critical downstream process where the oxygen atoms are removed from the furanic fuel precursors. ethernet.edu.et This is typically achieved using hydrogen gas over a heterogeneous catalyst, often containing metals like nickel, palladium, or copper. ethernet.edu.et The HDO process is essential for increasing the energy density and stability of the final fuel product.

The table below summarizes some of the key research findings on the conversion of 2-methylfuran to fuel precursors.

ReactantsCatalystReaction TypeKey FindingsYield
2-Methylfuran and FurfuralNi/γ-Al2O3Hydroxyalkylation/Alkylation followed by HydrodeoxygenationProduction of jet fuel-range (C9-C15) hydrocarbon biofuels. ethernet.edu.et-
2-Methylfuran and CyclohexanoneNi/SiO2Hydroxyalkylation/Alkylation followed by HydrodeoxygenationThe carbon yield of C8-C16 alkanes in diesel and jet fuels reached 80.97%. google.com98% yield of 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran)
FurfuralCo/CoOxSelective HydrodeoxygenationEfficient catalytic transformation of furfural into 2-methylfuran.Up to 73% yield of 2-MF
Carbohydrates and 2-MethylfuranSn-MontmorilloniteDehydration and CondensationIntegrated process for the production of diesel precursors directly from carbohydrates and 2-methylfuran.40-54% yield of the C15 precursor

It is important to reiterate that while the synthesis of fuel precursors from methylfuran derivatives is a well-established field of study, the direct use of This compound in these processes is not documented in the current body of scientific literature. The research community has instead focused on more direct and economically viable routes starting from non-halogenated furanics.

Computational and Spectroscopic Analysis in 2 Bromo 5 Methylfuran Research

Quantum Chemical Studies and Reaction Mechanism Elucidation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of furan (B31954) compounds. While specific studies on 2-bromo-5-methylfuran are not extensively documented in publicly available literature, the principles from related furan chemistry provide a strong basis for understanding its reactivity.

Computational chemistry serves as a powerful tool for investigating chemical phenomena through computer-based simulations grounded in the fundamental laws of physics. researchgate.net These methods are applied to model both stable molecules and transient intermediates in chemical and biological reactions. researchgate.net For furan and its derivatives, quantum chemical calculations help in understanding experimental data and predicting properties for both known and unknown molecules. researchgate.net

Studies on the bromination of furan have shown that the reaction proceeds through distinct stages, which can be computationally modeled to understand the energetics of intermediate steps. cdnsciencepub.com For substituted furans, computational analysis has been used to rationalize the formation of various products in palladium-catalyzed reactions. For instance, in the synthesis of highly substituted furans, computational methods have helped to identify key intermediates that dictate the reaction outcome. acs.org

General quantum chemical studies on the C4H4O isomeric group, which includes furan, have utilized methods like the Gaussian 4 (G4) compound model to determine parameters such as enthalpy of formation, rotational constants, and bond distances and angles. researchgate.net These studies have confirmed furan as the most stable isomer in this group, with a calculated enthalpy of formation of -9.261 kcal/mol. researchgate.net Such foundational data is crucial for accurately modeling the reactions of its derivatives, including this compound.

The following table summarizes key computational parameters for furan, which serve as a baseline for understanding its substituted derivatives:

ParameterCalculated Value
Enthalpy of Formation-9.261 kcal/mol
Molecular FormulaC4H4O
StructureFive-membered aromatic heterocycle

Table 1: Calculated Parameters for Furan from Quantum Chemical Studies. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and mechanistic investigation of reactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques in this regard.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules and probing reaction mechanisms. In the context of this compound, both ¹H and ¹³C NMR would be critical for confirming its structure and identifying the products of its reactions.

In the characterization of a related compound, 5-bromo-2-hydroxy pyrimidine, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm the molecular structure. researchgate.net This approach, combining theoretical calculations with experimental results, is a powerful strategy for structural assignment.

The expected ¹³C NMR chemical shifts for a brominated alkyl compound like 2-bromo-2-methylpropane (B165281) show a distinct signal for the carbon atom attached to the bromine. docbrown.info A similar effect would be expected for this compound, where the carbon atom at the 2-position, bonded to the bromine, would have a characteristic chemical shift.

The following table illustrates the typical ¹³C NMR chemical shifts for a related tertiary bromoalkane, providing an example of the data obtained from such analyses.

Carbon AtomChemical Shift (ppm)
(CH₃)₃C -Br62.5
(C H₃)₃C-Br36.4

Table 2: ¹³C NMR Chemical Shifts for 2-bromo-2-methylpropane. docbrown.info

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the context of reactions involving this compound, MS would be crucial for identifying the products formed.

For instance, in the synthesis of a library of substituted furans, palladium-catalyzed coupling reactions were used to diversify 3-iodofurans, and the resulting complex furan derivatives would be readily identified by their molecular ions in the mass spectrum. nih.gov

The NIST WebBook provides mass spectrometry data for related furan compounds, such as 2-acetyl-5-methylfuran, which shows characteristic fragmentation patterns that can be used for its identification. nih.gov For brominated compounds, the presence of bromine's two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of the presence of a bromine atom in a molecule or fragment.

Predicted mass spectrometry data for compounds like 3-bromo-5-methylfuran-2(5H)-one can be calculated, providing expected m/z values for various adducts that can be compared with experimental data. uni.lu

The table below shows predicted m/z values for different adducts of 3-bromo-5-methylfuran-2(5H)-one, illustrating the type of data used for product identification.

Adductm/z
[M+H]⁺176.95458
[M+Na]⁺198.93652
[M-H]⁻174.94002
[M+NH₄]⁺193.98112
[M+K]⁺214.91046

Table 3: Predicted m/z Values for Adducts of 3-bromo-5-methylfuran-2(5H)-one. uni.lu

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for 2-Bromo-5-methylfuran Synthesis

Traditional methods for the synthesis of brominated furans often rely on hazardous reagents and harsh conditions. Emerging research is focused on developing more environmentally benign alternatives that align with the principles of green chemistry. One approach involves the use of copper(I) bromide with hydrobromic acid, which serves as both a catalyst and a bromine source, thereby avoiding the use of hazardous bromine gas. This method, however, requires careful pH control to prevent the decomposition of the furan (B31954) ring. Another strategy is direct electrophilic bromination using a mixture of bromine and hydrogen bromide in a protic solvent like glacial acetic acid, which can be performed at room temperature.

Researchers are also exploring electrochemical methods for the synthesis of furan derivatives. For instance, an electrochemical approach has been developed for the synthesis of 2,5-furandicarboxylic acid (FDCA) from a brominated furfural (B47365) derivative. acs.org This strategy uses electrochemical reduction to substitute the bromine atom, offering a pathway that can circumvent energy-intensive activation steps under mild conditions. acs.org Furthermore, the development of solvent-free synthesis protocols for related heterocyclic compounds points toward a promising direction for reducing solvent waste in furan chemistry. scholarsresearchlibrary.com

Table 1: Comparison of Synthesis Methods for this compound and Related Compounds

Method Reagents Solvent Key Advantages Yield Ref
Copper-Catalyzed Bromination 5-methylfuran, CuBr, HBr Ethyl acetate/water Avoids hazardous Br₂ gas 20-25%
Direct Electrophilic Bromination 5-methylfuran, Br₂, HBr Glacial acetic acid Room temperature reaction 35-40%
Electrochemical Carboxylation Methyl 5-bromo-2-furancarboxylate, CO₂ Not specified Mild conditions, avoids harsh oxidants Not specified acs.org

Catalytic Innovations in Furan Functionalization

Catalysis is at the forefront of innovation in furan chemistry, enabling more efficient and selective functionalization of the furan ring. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing various functional groups onto the furan core. mdpi.com For example, palladium catalysts like Pd(OAc)₂ with an XPhos ligand can be used to synthesize this compound from halogenated precursors. The development of one-pot palladium-catalyzed methods for producing highly functionalized furans from simple starting materials, such as 1,3-diketones and alkenyl bromides, represents a significant advancement in streamlining synthetic processes. mdpi.com

Beyond palladium, other transition metals are being employed in novel catalytic systems. Ruthenium-catalyzed C3-functionalization of furfurylimines has been developed to introduce alkyl groups at a less reactive position on the furan ring. beilstein-journals.org This process has been successfully adapted to a continuous flow system, which offers a safer and more scalable alternative to traditional batch reactions. beilstein-journals.org In a move towards greater sustainability, nature-sourced catalysts like MgO and chitosan (B1678972) are being used for the synthesis of functionalized furan derivatives from renewable resources like glucose. mdpi.com These catalysts operate in water under mild conditions, significantly improving the green metrics of the transformations. mdpi.com

Table 2: Selected Catalytic Systems for Furan Functionalization

Catalyst System Reaction Type Substrate(s) Key Innovation Ref
Pd(OAc)₂ / XPhos Cross-Coupling N-(2-bromo-5-methylphenyl)-5-methylfuran-2-carboxamide Synthesis of this compound
Ru₃(CO)₁₁(PPh₃) C3-Alkylation (Murai reaction) Furfural Directed functionalization at C3, suitable for flow chemistry beilstein-journals.org
PdCl₂(CH₃CN)₂ / CuCl₂ One-Pot Alkylation/Annulation 1,3-Diketones, Alkenyl bromides High-yield, one-pot synthesis of polysubstituted furans mdpi.com
Chitosan / Meglumine C-C Bond Formation Glucose, Malononitrile Use of bio-sourced catalysts in water mdpi.com

Novel Synthetic Transformations Involving Brominated Furans

The bromine atom in this compound serves as a versatile handle for a wide array of synthetic transformations, enabling the construction of more complex molecular architectures. Lithiation at the bromine position is a common strategy to generate a furan-based nucleophile, which can then react with various electrophiles to introduce new functional groups. lookchem.com

A more unusual and powerful transformation is the "halogen dance" reaction, where the bromine atom migrates to an adjacent position on the furan ring under the influence of a strong base. researchgate.net By carefully selecting reaction parameters, chemists can achieve selective halogen dance reactions, providing access to 2-substituted 3-bromo-5-methylfurans from this compound. lookchem.com This regiocontrolled isomerization opens up pathways to furan derivatives that would be difficult to synthesize directly. lookchem.comresearchgate.net

Furthermore, palladium-catalyzed amination reactions have been successfully applied to brominated furans, including this compound, to form carbon-nitrogen bonds. acs.org These reactions are crucial for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules. The reactivity in these amination reactions is influenced by factors such as the nature of the amine and the specific catalyst system employed. acs.org

Table 3: Key Synthetic Transformations of this compound

Transformation Reagents/Catalyst Product Type Significance Ref
Lithiation n-BuLi, Electrophile 3-substituted 2-bromo-5-methylfurans Functionalization at the C3 position lookchem.com
Halogen Dance LDA, t-BuOK 4-bromo-2-ethylfuran Regiocontrolled isomerization to access different isomers researchgate.net
Palladium-Catalyzed Amination Amine, Pd(dba)₂, PᵗBu₃ N-heteroarylamines Formation of C-N bonds for pharmaceutical synthesis acs.org

Exploration of New Biological and Material Applications

The unique structure of this compound and other brominated furans makes them valuable precursors for new materials and biologically active compounds. In medicinal chemistry, this compound is a key intermediate for the synthesis of ligands for muscarinic receptors. lookchem.com These receptors are targets for drugs treating a variety of conditions, and the bromine atom facilitates the creation of diverse derivatives to fine-tune biological activity. lookchem.com Furan derivatives, in general, are widely explored for a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net

In the realm of material science, furan-based compounds are being investigated for the development of new polymers and materials with unique properties. researchgate.net The introduction of fluorine atoms into the furan core is a particularly promising strategy, as fluorinated compounds often exhibit enhanced metabolic stability and unique physicochemical properties. mdpi.com This has led to the use of fluorinated furans in the design of advanced pharmaceuticals, liquid crystals, and polymers. mdpi.com Additionally, the conversion of furan derivatives into high-density liquid fuels is an active area of research, positioning compounds like 2-methylfuran (B129897) as potential next-generation biofuels. mdpi.com The ability to use this compound as a starting point for these varied applications underscores its importance as a versatile chemical building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.